

# Efficacy of HDAC Inhibitors in Cutaneous Malignancies: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Remetinostat |           |  |  |  |
| Cat. No.:            | B1679267     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs for the treatment of various cancers, including a range of cutaneous malignancies. By altering chromatin structure and the acetylation status of numerous proteins involved in cellular processes, these agents can induce cell cycle arrest, apoptosis, and modulate immune responses within the tumor microenvironment. This guide provides a meta-analysis of the efficacy of several key HDAC inhibitors in cutaneous T-cell lymphoma (CTCL), basal cell carcinoma (BCC), and melanoma, supported by data from clinical trials.

# Comparative Efficacy of HDAC Inhibitors in Cutaneous T-Cell Lymphoma (CTCL)

Cutaneous T-cell lymphomas are the most extensively studied cutaneous malignancy for HDAC inhibitor therapy, with several agents demonstrating significant clinical activity. The following table summarizes the efficacy data from key clinical trials.



| HDAC<br>Inhibit<br>or | Malign<br>ancy         | Trial<br>Phase               | N             | Overall<br>Respo<br>nse<br>Rate<br>(ORR) | Compl<br>ete<br>Respo<br>nse<br>(CR) | Partial<br>Respo<br>nse<br>(PR) | Media n Durati on of Respo nse (DOR)              | Media n Time to Progre ssion (TTP)                               |
|-----------------------|------------------------|------------------------------|---------------|------------------------------------------|--------------------------------------|---------------------------------|---------------------------------------------------|------------------------------------------------------------------|
| Vorinost<br>at        | CTCL                   | Phase<br>IIb                 | 74            | 29.7%                                    | 1 (after<br>281<br>days)             | 21                              | ≥ 185<br>days                                     | 4.9 months (overall) , ≥ 9.8 months (respon ders)                |
| CTCL                  | Phase<br>IIa           | 33                           | 24.2%         | 0                                        | 8                                    | 15.1<br>weeks                   | 30.2<br>weeks<br>(respon<br>ders)                 |                                                                  |
| Romide<br>psin        | CTCL                   | Phase<br>II<br>(Pivotal<br>) | 96            | 34%[1]                                   | 6                                    | 25                              | 15<br>months[<br>1]                               | -                                                                |
| CTCL                  | Phase<br>II (NCI)      | 71                           | 34%[2]<br>[3] | 4[2][3]                                  | 20[2][3]                             | 13.7<br>months[<br>2][3]        | -                                                 |                                                                  |
| Belinost<br>at        | CTCL                   | Phase<br>II                  | 29            | 14%[4]                                   | 2                                    | 2                               | -                                                 | -                                                                |
| Panobi<br>nostat      | Refract<br>ory<br>CTCL | Phase<br>II                  | 139           | 17.3%                                    | -                                    | -                               | 5.6<br>months<br>(bexaro<br>tene-<br>expose<br>d) | 4.2<br>months<br>(bexaro<br>tene-<br>expose<br>d), 3.7<br>months |



(bexaro tenenaïve)

# **Efficacy of HDAC Inhibitors in Other Cutaneous Malignancies**

The application of HDAC inhibitors is expanding to other cutaneous malignancies, with promising results observed in basal cell carcinoma and melanoma.



| HDAC<br>Inhibitor                                                                    | Maligna<br>ncy                       | Trial<br>Phase | N            | Overall<br>Respon<br>se Rate<br>(ORR) | Complet<br>e<br>Respon<br>se (CR) | Partial<br>Respon<br>se (PR) | Key<br>Finding<br>s                                                                                |
|--------------------------------------------------------------------------------------|--------------------------------------|----------------|--------------|---------------------------------------|-----------------------------------|------------------------------|----------------------------------------------------------------------------------------------------|
| Remetino<br>stat<br>(topical)                                                        | Basal<br>Cell<br>Carcinom<br>a (BCC) | Phase II       | 33<br>tumors | 69.7%                                 | 17                                | 6                            | High response rate in superficia I and nodular BCCs with an excellent safety profile.[5] [6][7][8] |
| Mocetino<br>stat (in<br>combinati<br>on with<br>Nivoluma<br>b and<br>Ipilimuma<br>b) | Metastati<br>c<br>Melanom<br>a       | Phase lb       | 10           | 70%                                   | 2                                 | 5                            | High response rate observed , but with significan t immune- related toxicity. [10][11]             |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are summaries of the experimental protocols for the key studies cited.

## Vorinostat in CTCL (Phase IIb)[12][13]



- Patient Population: 74 patients with persistent, progressive, or treatment-refractory stage IB-IVA mycosis fungoides or Sézary syndrome who had received at least two prior systemic therapies.
- Treatment Regimen: Oral vorinostat 400 mg administered once daily.
- Efficacy Assessment: The primary endpoint was the objective response rate (ORR)
  measured by the modified Severity Weighted Assessment Tool (mSWAT). Secondary
  endpoints included time to response, duration of response, time to progression, and pruritus
  relief.

## Romidepsin in CTCL (Pivotal Phase II)[1]

- Patient Population: 96 patients with stage IB to IVA CTCL who had received one or more prior systemic therapies.
- Treatment Regimen: Romidepsin administered as a 4-hour intravenous infusion at a dose of 14 mg/m² on days 1, 8, and 15 of a 28-day cycle.
- Efficacy Assessment: Response was determined by a composite assessment of total tumor burden, including cutaneous disease, lymph node involvement, and blood (Sézary cells).

### Belinostat in CTCL (Phase II)[4]

- Patient Population: 29 patients with relapsed or refractory CTCL who had failed at least one prior systemic therapy.
- Treatment Regimen: Belinostat 1000 mg/m² administered intravenously over 30 minutes on days 1-5 of a 21-day cycle.
- Efficacy Assessment: The primary endpoint was the objective response rate (ORR).

### Panobinostat in Refractory CTCL (Phase II)[14]

- Patient Population: 139 patients with refractory CTCL (mycosis fungoides or Sézary syndrome) who had received at least two prior systemic therapies.
- Treatment Regimen: Oral panobinostat 20 mg administered three times a week.



• Efficacy Assessment: The primary objective was the ORR determined by a combined evaluation of skin disease (mSWAT), lymph nodes, and viscera.

### Remetinostat in BCC (Phase II)[6][7][15]

- Patient Population: 30 patients with at least one basal cell carcinoma measuring 5 mm or greater in diameter.
- Treatment Regimen: Topical 1% remetinostat gel applied three times daily for six weeks.
- Efficacy Assessment: The overall response rate was defined as the proportion of tumors achieving a more than 30% decrease in the longest diameter from baseline to week 8. Remaining tumors were surgically excised for histologic evaluation.[6][7]

### Mocetinostat in Melanoma (Phase Ib)[10][11][16]

- Patient Population: 10 treatment-naïve patients with unresectable stage III/IV metastatic melanoma.
- Treatment Regimen: Mocetinostat (starting at 70 mg orally three times a week) in combination with nivolumab (3 mg/kg) and ipilimumab (1 mg/kg) every three weeks for four cycles, followed by maintenance therapy.
- Efficacy Assessment: Endpoints included toxicity, recommended phase 2 dose, and preliminary assessment of response.

## **Signaling Pathways and Mechanisms of Action**

HDAC inhibitors exert their anti-tumor effects through a variety of mechanisms, primarily by inducing histone hyperacetylation, which leads to the reactivation of silenced tumor suppressor genes and the modulation of key signaling pathways.





Click to download full resolution via product page

#### General Mechanism of HDAC Inhibitors

In Cutaneous T-Cell Lymphoma, HDAC inhibitors like vorinostat and romidepsin have been shown to induce apoptosis and cell cycle arrest.[12] Panobinostat can downregulate phosphorylated STAT3 and STAT5 proteins, which are often constitutively activated in CTCL. [10] Some HDAC inhibitors also interfere with the NF-kB and PI3K/AKT survival pathways.[13]





Click to download full resolution via product page

#### HDACi Impact on Key CTCL Pathways

In Basal Cell Carcinoma, which is primarily driven by the Hedgehog (HH) signaling pathway, HDAC inhibitors like **remetinostat** are thought to interfere with this pathway by preventing the deacetylation of GLI1, a key transcription factor in HH signaling.[14]





Click to download full resolution via product page

#### HDACi and Hedgehog Pathway in BCC

In Melanoma, HDAC inhibitors have been shown to modulate the MAPK and PI3K/AKT pathways, which are critical for cell growth and survival.[15] They can also enhance the immunogenicity of melanoma cells by upregulating the expression of PD-L1 and PD-L2, suggesting a potential for combination therapies with immune checkpoint inhibitors.



#### Conclusion

HDAC inhibitors have demonstrated considerable efficacy in various cutaneous malignancies, particularly in advanced and refractory cases of CTCL. The development of topical formulations like **remetinostat** for BCC opens new avenues for localized treatment with reduced systemic toxicity. In melanoma, the immunomodulatory effects of HDAC inhibitors suggest their potential in combination with immunotherapies. Further research is warranted to optimize treatment regimens, identify predictive biomarkers, and explore novel combination strategies to enhance the therapeutic benefit of this promising class of epigenetic drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) Clinical Trials Arena [clinicaltrialsarena.com]
- 6. mdpi.com [mdpi.com]
- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 9. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of deacetylase inhibitor panobinostat (LBH589) in cutaneous T-cell lymphoma models: Defining molecular mechanisms of resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Belinostat LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]



- 12. Vorinostat—An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 13. Romidepsin targets multiple survival signaling pathways in malignant T cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical Remetinostat Gel in Patients with Basal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Efficacy of HDAC Inhibitors in Cutaneous Malignancies: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679267#a-meta-analysis-of-the-efficacy-of-hdac-inhibitors-in-cutaneous-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com